molecular formula C9H13Cl2N B033838 N-(4-chlorobenzyl)ethanamine hydrochloride CAS No. 102236-18-0

N-(4-chlorobenzyl)ethanamine hydrochloride

Cat. No.: B033838
CAS No.: 102236-18-0
M. Wt: 206.11 g/mol
InChI Key: MXQGTQFOWKTKSP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)ethanamine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with ethanamine in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorobenzyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Azides or nitriles.

Scientific Research Applications

N-(4-chlorobenzyl)ethanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit bacterial growth by targeting sulfhydryl groups in enzymes and other cellular components. This inhibition disrupts essential biochemical pathways, leading to the bactericidal effect.

Comparison with Similar Compounds

N-(4-chlorobenzyl)ethanamine hydrochloride can be compared with other similar compounds, such as:

  • N-(2-chlorobenzyl)ethanamine hydrochloride
  • N-(4-methylbenzyl)ethanamine hydrochloride
  • N-(4-fluorobenzyl)ethanamine hydrochloride

Uniqueness: The presence of the 4-chloro substituent in this compound imparts unique chemical and biological properties, making it distinct from its analogs. This substituent can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-2-11-7-8-3-5-9(10)6-4-8;/h3-6,11H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQGTQFOWKTKSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586389
Record name N-[(4-Chlorophenyl)methyl]ethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102236-18-0
Record name N-[(4-Chlorophenyl)methyl]ethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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